molecular formula C21H20N2O2S2 B3982627 5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3982627
M. Wt: 396.5 g/mol
InChI Key: KPFUWROQPLANME-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, and a tosyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. The tosyl group is derived from toluenesulfonic acid and often used as a protecting group in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction involving hydrazine or a similar compound. The thiophene ring could be introduced through a coupling reaction, and the tosyl group could be added through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings would contribute to the compound’s aromaticity, while the tosyl group would likely add significant steric bulk .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole and thiophene rings, as well as the tosyl group. The pyrazole ring might undergo reactions at the nitrogen atoms, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its overall polarity. For example, the presence of the tosyl group might increase the compound’s solubility in polar solvents .

properties

IUPAC Name

3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-15-5-9-17(10-6-15)20-14-19(21-4-3-13-26-21)22-23(20)27(24,25)18-11-7-16(2)8-12-18/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFUWROQPLANME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

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